molecular formula C20H23NS B14362534 4-Heptyl-4'-isothiocyanato-1,1'-biphenyl CAS No. 92444-12-7

4-Heptyl-4'-isothiocyanato-1,1'-biphenyl

Cat. No.: B14362534
CAS No.: 92444-12-7
M. Wt: 309.5 g/mol
InChI Key: KFKPPHNZSHJXOO-UHFFFAOYSA-N
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Description

4-Heptyl-4’-isothiocyanato-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of a heptyl group and an isothiocyanato group attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptyl-4’-isothiocyanato-1,1’-biphenyl typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of the Heptyl Group: The heptyl group can be introduced via a Friedel-Crafts alkylation reaction, where the biphenyl core reacts with a heptyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Isothiocyanato Group: The isothiocyanato group can be introduced through a nucleophilic substitution reaction, where the biphenyl derivative reacts with thiophosgene or a similar reagent.

Industrial Production Methods

Industrial production methods for 4-Heptyl-4’-isothiocyanato-1,1’-biphenyl may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Heptyl-4’-isothiocyanato-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the isothiocyanato group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the isothiocyanato group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium azide, alkyl halides, or Grignard reagents are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted biphenyl derivatives, depending on the reagents used.

Scientific Research Applications

4-Heptyl-4’-isothiocyanato-1,1’-biphenyl has several scientific research applications:

    Materials Science: It is used in the development of liquid crystal materials for display technologies.

    Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Heptyl-4’-isothiocyanato-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The biphenyl core provides structural stability and can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Heptyl-4’-biphenylcarbonitrile: Similar in structure but with a cyano group instead of an isothiocyanato group.

    4-Heptyl-4’-biphenylamine: Contains an amine group instead of an isothiocyanato group.

    4-Heptyl-4’-biphenylmethanol: Features a hydroxyl group instead of an isothiocyanato group.

Uniqueness

4-Heptyl-4’-isothiocyanato-1,1’-biphenyl is unique due to the presence of the isothiocyanato group, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound for research and industrial applications where specific chemical functionalities are required.

Properties

CAS No.

92444-12-7

Molecular Formula

C20H23NS

Molecular Weight

309.5 g/mol

IUPAC Name

1-heptyl-4-(4-isothiocyanatophenyl)benzene

InChI

InChI=1S/C20H23NS/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)19-12-14-20(15-13-19)21-16-22/h8-15H,2-7H2,1H3

InChI Key

KFKPPHNZSHJXOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S

Origin of Product

United States

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